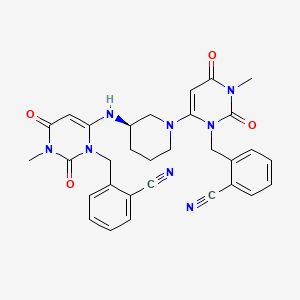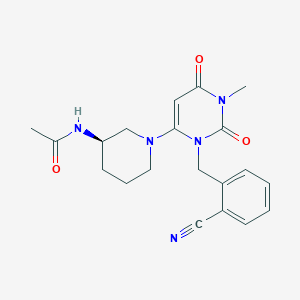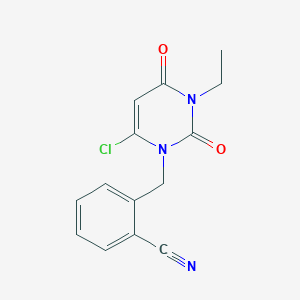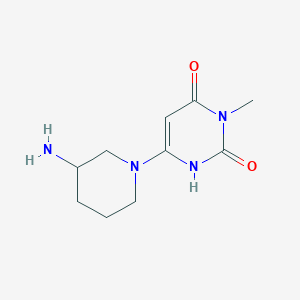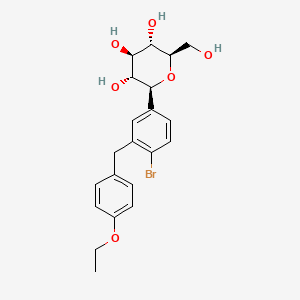![molecular formula C11H13NO7 B600901 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate CAS No. 253265-98-4](/img/structure/B600901.png)
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate
Vue d'ensemble
Description
2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate: is a complex organic compound with significant applications in various fields of chemistry and biology. This compound is known for its unique structure, which includes a carbonic acid ester linked to a pyrrolidinyl and a hexahydro-furofuran moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate typically involves the reaction of carbonic acid derivatives with 2,5-dioxo-pyrrolidin-1-yl esters and hexahydro-furo[2,3-b]furan-3-yl esters. The reaction conditions often require the use of organic solvents such as dichloromethane or dimethyl sulfoxide, and may involve heating to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the ester groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a reagent for the synthesis of various organic molecules. It is particularly useful in the preparation of N-protected amino acids and other derivatives .
Biology: In biological research, 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate is used in the study of enzyme mechanisms and protein modifications. It can act as a cross-linking agent to study protein-protein interactions .
Medicine: It can be used to synthesize prodrugs that release active pharmaceutical ingredients under specific conditions .
Industry: In the industrial sector, this compound is used in the production of polymers and other advanced materials. Its unique structure allows it to impart specific properties to the final products .
Mécanisme D'action
The mechanism of action of 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate involves its ability to form covalent bonds with nucleophilic sites on target molecules. This can lead to the modification of proteins or other biomolecules, affecting their function and activity. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: This compound is similar in structure but lacks the hexahydro-furofuran moiety.
Carbonic acid bis-(2,5-dioxo-pyrrolidin-1-yl) ester: Another similar compound with a simpler structure.
Uniqueness: The uniqueness of 2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl (2,5-dioxopyrrolidin-1-yl) carbonate lies in its combined structural features, which provide specific reactivity and functionality not found in simpler analogs. This makes it particularly valuable in specialized applications in research and industry .
Propriétés
Numéro CAS |
253265-98-4 |
|---|---|
Formule moléculaire |
C11H13NO7 |
Poids moléculaire |
271.22 g/mol |
Nom IUPAC |
[(3aR,4S,6aS)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] (2,5-dioxopyrrolidin-1-yl) carbonate |
InChI |
InChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7-,10+/m1/s1 |
Clé InChI |
VCFNCYVHQSHFRH-XSSZXYGBSA-N |
SMILES isomérique |
C1CO[C@@H]2[C@H]1[C@@H](CO2)OC(=O)ON3C(=O)CCC3=O |
SMILES |
C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O |
SMILES canonique |
C1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
1-[[[[(3S,3aR,6aS)-Hexahydrofuro[2,3-b]furan-3-yl]oxy]carbonyl]oxy]-2,5-pyrrolidinedione |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
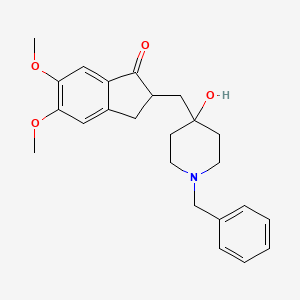
![(Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one](/img/new.no-structure.jpg)
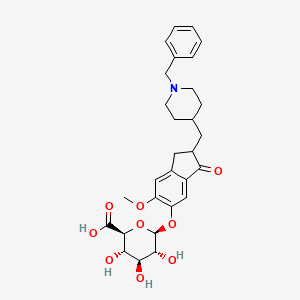
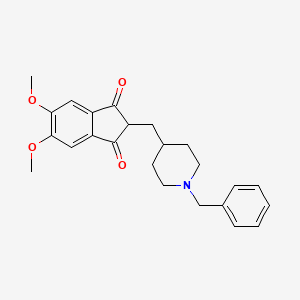
![2-[(3-Methyl-2,4,6-trioxo-1,3-diazinan-1-yl)methyl]benzonitrile](/img/structure/B600827.png)
